2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-3-7-5-10(8(13)6-12)15-11(7)9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKWUHCMOPAKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Condensation of 7-Methoxysalicylaldehyde with Chloroacetone
Reaction Overview
This one-step method leverages the cyclocondensation of 7-methoxysalicylaldehyde with chloroacetone under basic conditions to construct the benzofuran core while introducing the chloroethanone moiety. The reaction proceeds via nucleophilic attack and subsequent cyclization, forming the target compound in a single step.
Synthetic Procedure
Reagents :
- 7-Methoxysalicylaldehyde (1.0 equiv)
- Chloroacetone (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Ethanol (solvent)
Conditions :
- Temperature: Reflux (~78°C)
- Duration: 6–8 hours
- Workup: Filtration, solvent evaporation, and recrystallization (ethanol/water)
Characterization Data
Advantages and Limitations
- Advantages : Single-step synthesis, minimal purification.
- Limitations : Requires access to 7-methoxysalicylaldehyde, which may necessitate custom synthesis.
Method 2: Multi-Step Synthesis via Hydroxymethylation and Chloromethylation
Reaction Overview
Adapted from a patented route, this method involves three sequential steps: (1) hydroxymethylation of methyl 7-methoxybenzoate, (2) acetonide protection, and (3) chloromethylation to introduce the chloroethanone group.
Stepwise Procedure
Step 1: Hydroxymethylation
Reagents :
- Methyl 7-methoxybenzoate (1.0 equiv)
- Formaldehyde (1.5 equiv)
- Hydrochloric acid (catalyst)
Conditions :
- Temperature: 50–55°C
- Duration: 4 hours
- Workup: Neutralization, extraction (ethyl acetate), and drying.
Intermediate : Methyl 7-methoxy-3-(hydroxymethyl)benzoate
Yield : 85%.
Step 2: Acetonide Protection
Reagents :
- Methyl 7-methoxy-3-(hydroxymethyl)benzoate (1.0 equiv)
- 2,2-Dimethoxypropane (1.2 equiv)
- p-Toluenesulfonic acid (catalyst)
Conditions :
- Temperature: 25°C
- Duration: 12 hours
- Workup: Filtration and solvent evaporation.
Intermediate : Methyl 2,2-dimethyl-7-methoxy-4H-benzodioxin-6-carboxylate
Yield : 78%.
Step 3: Chloromethylation
Reagents :
- Methyl 2,2-dimethyl-7-methoxy-4H-benzodioxin-6-carboxylate (1.0 equiv)
- Bromochloromethane (1.5 equiv)
- n-Butyllithium (1.5 equiv)
- Tetrahydrofuran (solvent)
Conditions :
- Temperature: -78°C (slow warming to -30°C)
- Duration: 2 hours
- Workup: Quenching with acetic acid, extraction (ethyl acetate), and recrystallization (isopropyl ether/isopropanol).
Final Product : 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone
Yield : 76%.
Comparative Analysis of Synthetic Approaches
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Steps | 1 | 3 |
| Overall Yield | 68–72% | 50% (85% × 78% × 76%) |
| Key Reagents | Chloroacetone, K₂CO₃ | Bromochloromethane, n-BuLi |
| Temperature Sensitivity | Moderate (reflux) | High (-78°C required) |
| Scalability | Limited by aldehyde availability | High (bulk chemical starting materials) |
Chemical Reactions Analysis
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family and has diverse biological activities. It is used in synthesizing pharmaceuticals and bioactive molecules. Benzofuran derivatives have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.
Chemical Properties and Reactions
This compound, with the molecular formula and a molecular weight of 224.64 g/mol, participates in several chemical reactions.
Reactions:
- Oxidation: It can be oxidized into corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions can convert it into alcohols or alkanes.
- Substitution: Nucleophilic substitution reactions can replace the chlorine atom with functional groups like amines or thiols.
The synthesis of this compound typically involves reacting 7-methoxybenzofuran with chloroacetyl chloride in the presence of a base like pyridine under reflux conditions to ensure complete conversion.
Applications in Scientific Research
This compound is used in various scientific applications:
- Chemistry: It serves as an intermediate in synthesizing more complex benzofuran derivatives.
- Biology: It has potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
- Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies showing its ability to induce apoptosis in cancer cells.
- Industry: It is used in producing various pharmaceuticals and agrochemicals.
Biological Activities
Benzofuran derivatives, including this compound, possess a broad range of biological activities. The mechanisms through which these compounds exert their effects include:
- Antitumor Activity: Some benzofuran derivatives inhibit cell growth in various cancer cell lines, suggesting they could be anticancer agents. The compound may induce apoptosis through multiple biochemical pathways, affecting cellular signaling and gene expression related to cell survival and death.
- Antimicrobial Activity: This compound has demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Studies
The specific substituents on the benzofuran ring significantly influence biological activity. For example, benzofuran derivatives with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The presence of halogen substituents significantly improved their efficacy against resistant strains of bacteria and fungi.
Comparison of Biological Activities
| Compound Name | Structure Variation | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC mg/mL) |
|---|---|---|---|
| 2-Chloro-1-(7-methoxy...) | Cl at position 2 | 12 | E. coli: 0.0195 |
| 2-Bromo-1-(5-chloro...) | Br at position 2 | 15 | S. aureus: 0.0048 |
| 1-(5-bromo-7-methoxy...) | Br at position 5 | 18 | C. albicans: 0.039 |
Mechanism of Action
The mechanism of action of 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it induces apoptosis by activating certain cellular pathways that lead to programmed cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, synthesis yields, and applications:
Biological Activity
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
- Molecular Formula: C₁₁H₉ClO₃
- Molecular Weight: 224.64 g/mol
- CAS Number: 1500046-78-5
Benzofuran derivatives, including this compound, exhibit a broad range of biological activities. The mechanisms through which these compounds exert their effects include:
- Antitumor Activity: Some benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines, suggesting potential as anticancer agents. The compound may induce apoptosis through multiple biochemical pathways, affecting cellular signaling and gene expression related to cell survival and death.
- Antimicrobial Activity: This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth .
Anticancer Properties
Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, certain substituted benzofurans showed significant cell growth inhibitory effects on cancer cells, with mechanisms involving apoptosis induction .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis |
| Compound B | A549 (Lung) | 20 | Cell Cycle Arrest |
| 2-Chloro-1-(7-methoxy...) | HeLa (Cervical) | 12 | Apoptosis Induction |
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. It effectively inhibited the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity of 2-Chloro-1-(7-methoxy...)
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
Comparative Studies
Comparative analysis with other benzofuran derivatives reveals that the specific substituents on the benzofuran ring significantly influence biological activity. For example:
Table 3: Comparison of Biological Activities
| Compound Name | Structure Variation | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC mg/mL) |
|---|---|---|---|
| 2-Chloro-1-(7-methoxy...) | Cl at position 2 | 12 | E. coli: 0.0195 |
| 2-Bromo-1-(5-chloro...) | Br at position 2 | 15 | S. aureus: 0.0048 |
| 1-(5-bromo-7-methoxy...) | Br at position 5 | 18 | C. albicans: 0.039 |
Case Studies
Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings:
- Study on Anticancer Efficacy: A study conducted on various benzofuran derivatives indicated that those with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
- Antimicrobial Evaluation: Research evaluating the antimicrobial properties of synthesized benzofuran derivatives demonstrated that the presence of halogen substituents significantly improved their efficacy against resistant strains of bacteria and fungi .
Q & A
Basic: What are the optimized synthetic routes for 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves Friedel-Crafts acylation followed by chlorination. Key reagents include acetyl chloride for benzofuran acetylation and chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–60°C) are critical for regioselectivity and minimizing by-products. For example, chlorination at 0°C in anhydrous conditions reduces side reactions . Yield optimization requires stoichiometric balancing of the acylating agent and chlorinating reagent, with yields reported between 44–78% under controlled biphasic systems .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C7, chloro at C2) and confirms carbonyl functionality. Aromatic proton signals in the 6.5–8.0 ppm range and carbonyl carbons at ~190 ppm are diagnostic .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, C=O bond lengths typically range 1.20–1.23 Å, and benzofuran ring planarity can be validated .
Advanced: How does the electron-withdrawing chloro group influence reaction pathways in derivatization?
Answer:
The chloro group at C2 enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., with amines or thiols). However, steric hindrance from the benzofuran ring may reduce reactivity at adjacent positions. Computational studies (DFT) predict activation energies for SN2 mechanisms, with experimental validation via HPLC monitoring of reaction intermediates .
Advanced: What methodologies are used to assess biological activity, and how are false positives mitigated?
Answer:
- Enzyme Inhibition Assays: Kinetic studies (e.g., IC₅₀ determination) with purified enzymes (e.g., kinases) use fluorogenic substrates. Negative controls (e.g., unmodified benzofuran) differentiate target-specific effects .
- Cytotoxicity Screening: MTT assays on cell lines (e.g., HepG2) with dose-response curves (1–100 µM) identify therapeutic windows. LC-MS confirms compound stability in cell media to rule out degradation artifacts .
Data Contradictions: How can conflicting structural data from NMR and X-ray studies be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. For example, NMR may show averaged signals for flexible substituents, while X-ray reveals static conformations. Hybrid approaches:
- Variable-temperature NMR to detect hindered rotation.
- DFT calculations to compare energy barriers of conformers .
Methodological: Which analytical techniques are optimal for purity assessment and by-product identification?
Answer:
- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) separate impurities. For example, residual acetic anhydride (retention time ~2.5 min) can be quantified .
- GC-MS: Volatile by-products (e.g., chlorinated intermediates) are identified via NIST library matching. Limit of detection: ~0.1% .
Advanced: How can computational modeling predict metabolic stability of this compound?
Answer:
- In Silico Tools: SwissADME predicts CYP450 metabolism sites (e.g., methoxy demethylation). Molecular docking (AutoDock Vina) simulates interactions with CYP3A4 active sites .
- In Vitro Validation: Microsomal assays (human liver microsomes + NADPH) with LC-MS/MS quantify metabolite formation (e.g., hydroxylated derivatives) .
Regioselectivity: What strategies control substituent positioning during electrophilic aromatic substitution?
Answer:
- Directing Groups: The methoxy group at C7 activates the benzofuran ring at C5 and C3 positions. Chlorination at C2 is achieved using Lewis acids (e.g., AlCl₃) to polarize the carbonyl group .
- Kinetic vs. Thermodynamic Control: Low-temperature reactions (-10°C) favor kinetic products (e.g., C2 substitution), while higher temperatures (25°C) shift to thermodynamically stable isomers .
Solvent Effects: How do polar aprotic solvents impact reaction kinetics in derivatization?
Answer:
Polar aprotic solvents (e.g., DMF, acetone) stabilize transition states in SN2 reactions, increasing reaction rates. For example, acetone increases alkylation efficiency by 30% compared to THF due to higher dielectric constant (ε = 20.7) .
Advanced: What isotopic labeling approaches track metabolic pathways in vivo?
Answer:
- ¹³C-Labeling: Synthesize the compound with ¹³C at the carbonyl carbon. LC-MS/MS traces ¹³C incorporation into metabolites (e.g., urinary glucuronides) .
- Deuterium Exchange: Introduce deuterium at the methoxy group (CD₃O-). GC-MS detects deuterium loss during demethylation, quantifying metabolic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
